molecular formula C26H25N5O3S2 B12145820 1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12145820
M. Wt: 519.6 g/mol
InChI Key: JAHSQGABEJDTDX-HKWRFOASSA-N
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Description

1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

The synthesis of 1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves several steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the thiazolidinone moiety, and the final coupling with piperidine-4-carboxamide. The synthetic route typically requires the use of specific reagents and conditions, such as:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolidinone Moiety: This can be achieved through a condensation reaction between a thioamide and a carbonyl compound.

    Coupling with Piperidine-4-carboxamide: The final step involves the coupling of the intermediate with piperidine-4-carboxamide using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

1-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Thiazolidinones: These compounds share the thiazolidinone moiety and have similar biological activities.

    Pyrido[1,2-a]pyrimidines: Compounds with this core structure are studied for their potential therapeutic applications.

    Piperidine Carboxamides: These compounds are known for their diverse biological activities and are used in drug discovery.

The uniqueness of this compound lies in its combination of these structural features, which may result in unique biological activities and applications.

Properties

Molecular Formula

C26H25N5O3S2

Molecular Weight

519.6 g/mol

IUPAC Name

1-[4-oxo-3-[(Z)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H25N5O3S2/c1-16(17-7-3-2-4-8-17)31-25(34)20(36-26(31)35)15-19-23(29-13-10-18(11-14-29)22(27)32)28-21-9-5-6-12-30(21)24(19)33/h2-9,12,15-16,18H,10-11,13-14H2,1H3,(H2,27,32)/b20-15-

InChI Key

JAHSQGABEJDTDX-HKWRFOASSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)SC2=S

Origin of Product

United States

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